2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out at room temperature for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted ethanones with various nucleophiles.
Reduction: Formation of 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-bromo-4-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein tyrosine phosphatases SHP-1 and PTP1B.
Medicine: Explored for its potential therapeutic properties due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of protein tyrosine phosphatases SHP-1 and PTP1B by forming a covalent bond with the active site cysteine residue . This inhibition disrupts the dephosphorylation of tyrosine residues, affecting various signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the additional bromine atom on the phenyl ring.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group instead of a bromine atom.
2-Bromo-1-(3-bromo-4-hydroxyphenyl)ethanone: The methoxy group is replaced with a hydroxyl group.
Uniqueness
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYADIIIVEZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373588 | |
Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6096-83-9 | |
Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6096-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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